5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate
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Overview
Description
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate, also known as MF2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate is not well understood, but it is believed to interact with specific receptors in the body. One study found that 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. Additionally, 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate are still being studied, but some preliminary data suggest that it may have potential therapeutic applications. One study found that 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate in lab experiments is its high purity and stability. The synthesis method for 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate yields a highly pure product, which is essential for reproducibility in scientific research. Additionally, 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate is stable under a wide range of conditions, which makes it a useful tool for studying various biological and chemical processes.
One limitation of using 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate in lab experiments is its cost. The synthesis of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate requires specific reagents and conditions, which can be expensive. Additionally, the purity of the final product can affect the cost, as higher purity products are typically more expensive.
Future Directions
There are many potential future directions for the study of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate. One area of interest is in the development of new organic semiconductors and solar cells. Additionally, further research is needed to fully understand the mechanism of action of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate and its potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for the production of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate, which could lead to more cost-effective and scalable production methods.
Synthesis Methods
The synthesis of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate involves a series of chemical reactions that require specific reagents and conditions. The process begins with the reaction of 5-methoxy-2-nitrobenzoic acid with 2-methoxyphenylacetic acid to form 5-methoxy-2-(2-methoxyphenyl)acryloylbenzoic acid. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to yield 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate. The purity of the final product can be assessed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of organic electronics, where 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been used as a building block for the synthesis of organic semiconductors. These materials have potential applications in the development of flexible electronic devices, such as wearable sensors and displays.
Another area of research where 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been studied is in the field of photovoltaics. 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been used as a component in the synthesis of organic solar cells, which have the potential to be a cost-effective alternative to traditional silicon-based solar cells. Additionally, 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate has been studied for its potential use in the development of organic light-emitting diodes (OLEDs), which have applications in the display industry.
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-25-16-10-11-17(21(14-16)28-22(24)20-8-5-13-27-20)18(23)12-9-15-6-3-4-7-19(15)26-2/h3-14H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCOZHJWAKSQEL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate |
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